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Sodium heptadecanoate

Cat. No.: B3044257
CAS No.: 1002-82-0
M. Wt: 293.4 g/mol
InChI Key: HHNMROJFRCMUJX-UHFFFAOYSA-N
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Description

Contextualization of Odd-Chain Saturated Fatty Acids in Biological Systems

Fatty acids are carboxylic acids with aliphatic chains and are fundamental components of lipids. wikipedia.org They are classified based on the length of their carbon chain and the presence or absence of double bonds. biologynotesonline.com The majority of naturally occurring fatty acids have an even number of carbon atoms. wikipedia.org However, odd-chain fatty acids (OCFAs), such as heptadecanoic acid, contain an odd number of carbon atoms. wikipedia.org

While less abundant than their even-chain counterparts, OCFAs are found in various biological systems. biologynotesonline.com Ruminant milk and fat are notable sources of OCFAs, including pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.orgwikipedia.org The metabolism of OCFAs differs slightly from that of even-chain fatty acids. The breakdown of even-chain fatty acids primarily yields acetyl-CoA, whereas the beta-oxidation of OCFAs produces propionyl-CoA in addition to acetyl-CoA. wikipedia.orgresearchgate.net This distinction is relevant in processes such as gluconeogenesis. wikipedia.org

Significance of Heptadecanoate in Contemporary Biochemical and Analytical Research

Historically, the low concentrations of odd-chain saturated fatty acids in human plasma led to the assumption that they had little physiological importance. researchgate.netmdpi.com Consequently, heptadecanoic acid and its derivatives were often used as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of total fatty acids and intact lipids. researchgate.netmdpi.com

However, recent research has brought renewed attention to the potential biological roles of heptadecanoate. researchgate.netmdpi.com Epidemiological studies have suggested an association between the consumption of dairy products and increased plasma levels of OCFAs. researchgate.netmdpi.com Furthermore, some studies have linked higher plasma concentrations of heptadecanoic acid with a lower risk of certain health conditions, although the underlying mechanisms are still under investigation. mdpi.comnih.gov Heptadecanoic acid is now recognized as a valuable biomarker in dietary studies, particularly for assessing the intake of dairy fat. atamankimya.com

Historical Scientific Investigations Pertaining to Heptadecanoic Acid and its Salts

The name "margaric acid," another term for heptadecanoic acid, has historical roots in the 19th century. wikipedia.org For a period, it was believed to be a significant component of natural fats. However, it was later discovered that these earlier identifications were likely erroneous, representing a eutectic mixture of the more common palmitic and stearic acids. wikipedia.org

Early research in the mid-20th century largely dismissed the physiological significance of odd-chain fatty acids due to their low abundance in comparison to even-chain fatty acids. researchgate.netmdpi.com It wasn't until the advancement of analytical methodologies and a renewed interest in the metabolic pathways of fatty acids that the unique properties and potential biological relevance of heptadecanoic acid and its salts, like sodium heptadecanoate, began to be more thoroughly explored. researchgate.netmdpi.com More recent investigations have focused on the stability of fatty acid monolayers, with studies examining the effects of salts on the recovery of heptadecanoic acid monolayers at different pH levels. acs.org

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name sodium;heptadecanoate pharmaffiliates.com
Synonyms Sodium margarate, Heptadecanoic acid, sodium salt larodan.com
Molecular Formula C₁₇H₃₃NaO₂ larodan.com
Molecular Weight 292.44 g/mol pharmaffiliates.com
CAS Number 1002-82-0 larodan.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34NaO2 B3044257 Sodium heptadecanoate CAS No. 1002-82-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1002-82-0

Molecular Formula

C17H34NaO2

Molecular Weight

293.4 g/mol

IUPAC Name

sodium;heptadecanoate

InChI

InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);

InChI Key

HHNMROJFRCMUJX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O.[Na]

Other CAS No.

1002-82-0

Related CAS

506-12-7 (Parent)

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Sodium Heptadecanoate

Chemical Synthesis Methodologies for Heptadecanoic Acid

Heptadecanoic acid (also known as margaric acid) is an odd-chain saturated fatty acid. wikipedia.org Its synthesis, and subsequent conversion to sodium heptadecanoate, can be achieved through several chemical routes. This compound is the sodium salt resulting from the neutralization of heptadecanoic acid. nih.govlibretexts.org

Saponification-based Routes from Triglycerides

Saponification is a chemical process involving the hydrolysis of an ester in the presence of a base to produce an alcohol and the salt of a carboxylic acid (soap). latech.eduwikipedia.org In the context of fatty acid production, triglycerides (the primary components of fats and oils) are hydrolyzed using a strong base like sodium hydroxide (B78521) (NaOH). libretexts.orgquora.com This reaction breaks the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone, yielding glycerol and the corresponding sodium salts of the fatty acids. latech.eduyoutube.com

Heptadecanoic acid occurs naturally as a trace component in the fats and milkfat of ruminants. wikipedia.orgatamankimya.com Therefore, triglycerides from these sources can be subjected to saponification to produce a mixture of fatty acid salts.

General Saponification Reaction for a Triglyceride:

If one of the "R" groups in the triglyceride is a C16H33 alkyl chain, then one of the products will be this compound. The subsequent acidification of this mixture would yield the free fatty acids, from which heptadecanoic acid must be isolated and purified due to its low natural concentration. atamankimya.com

Oxidative Approaches from Long-Chain Hydrocarbons and Alcohols

The synthesis of carboxylic acids can be achieved through the oxidation of long-chain hydrocarbons or primary alcohols. While not the most common route for this specific acid, the oxidation of heptadecane (B57597) or 1-heptadecanol (B72759) would yield heptadecanoic acid.

Another relevant industrial process is the oxidative cleavage of larger, unsaturated fatty acids. mdpi.com For example, the oxidative cleavage of oleic acid (an 18-carbon unsaturated fatty acid) using oxidants like ozone (ozonolysis) or hydrogen peroxide with a tungsten-based catalyst breaks the molecule at the double bond. mdpi.comresearchgate.neteurochemengineering.com This process typically yields shorter-chain mono- and dicarboxylic acids, such as pelargonic acid (C9) and azelaic acid (C9), rather than heptadecanoic acid. researchgate.net However, the general principle of oxidizing long-chain organic molecules is a fundamental method in organic synthesis for producing carboxylic acids. atamankimya.com

Electrochemical Synthesis via Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that generates hydrocarbons through the decarboxylative dimerization of carboxylate salts. wikipedia.orgvedantu.com The process involves the electrolysis of a solution of a carboxylic acid salt, where oxidation at the anode generates radical intermediates. organic-chemistry.org

The mechanism proceeds in two main stages:

Electrochemical Decarboxylation: The carboxylate anion (RCOO⁻) is oxidized at the anode, losing an electron to form a carboxyl radical (RCOO•). This radical is unstable and rapidly decomposes, losing carbon dioxide (CO₂) to form an alkyl radical (R•). wikipedia.org

Radical Dimerization: Two of these alkyl radicals combine to form a new carbon-carbon bond, resulting in a symmetrical alkane (R-R). vedantu.com

To synthesize a long-chain fatty acid like heptadecanoic acid, a "cross-Kolbe" reaction would be necessary, involving the electrolysis of a mixture of two different carboxylates. wikipedia.org This approach often leads to a mixture of products (R¹-R¹, R¹-R², R²-R²), making purification challenging. wikipedia.org The Kolbe reaction is primarily used to synthesize hydrocarbons from fatty acids rather than the acids themselves. google.comgoogleapis.com

StepReaction at Anode (Oxidation)
1 2 RCOO⁻ → 2 RCOO• + 2 e⁻
2 2 RCOO• → 2 R• + 2 CO₂
3 2 R• → R-R

Table 1: Steps of the Kolbe Electrolysis Reaction at the Anode.

Derivatization Reactions for Ester Formation

Once heptadecanoic acid is obtained, it can be converted into various esters through derivatization reactions. The most common method is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed. organic-chemistry.org For example, reacting heptadecanoic acid with methanol yields methyl heptadecanoate. caymanchem.com

Fischer Esterification Mechanism:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol group to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com

Biotechnological and Natural Production Routes

Biotechnological methods offer a sustainable alternative to chemical synthesis for producing fatty acids. Microbial fermentation, in particular, has gained significant attention for the production of odd-chain fatty acids (OCFAs). nih.govproquest.com

Microbial Fermentation Strategies for Odd-Chain Fatty Acid Production

In most organisms, fatty acid synthesis produces even-chain fatty acids because the process is initiated with the two-carbon starter unit, acetyl-CoA. nih.gov The synthesis of odd-chain fatty acids requires a three-carbon starter unit, propionyl-CoA. nih.gov The natural scarcity of propionyl-CoA in many microbes is the primary reason for the low natural production of OCFAs. nih.gov

Metabolic engineering and synthetic biology strategies are employed to enhance OCFA production in various microorganisms. researchgate.net These strategies focus on increasing the intracellular supply of propionyl-CoA. mdpi.com

Key microorganisms and strategies include:

Oleaginous Yeasts: Species like Yarrowia lipolytica are particularly effective for lipid production. mdpi.commdpi.com They can be genetically engineered to enhance pathways that generate propionyl-CoA.

Precursor Supplementation: A common strategy is to supplement the fermentation medium with precursors like propionate (B1217596) or 1-propanol. mdpi.com The microorganism then converts these precursors into propionyl-CoA, which enters the fatty acid synthesis pathway, leading to the production of OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). researchgate.net

Research has shown that by optimizing fermentation conditions and precursor concentrations, significant yields of OCFAs can be achieved. For instance, studies on Y. lipolytica have demonstrated the ability to produce substantial amounts of C17 fatty acids when fed with sodium propionate. mdpi.com

MicroorganismPrecursor(s)Key Odd-Chain Fatty Acid Products
Yarrowia lipolyticaPropionate, Glycerol, SucroseC17:1 (cis-9-heptadecenoic acid), C17:0
Rhodococcus opacus1-propanolC15:0, C17:0
Cutaneotrichosporon oleaginosusPropionic acidC15:0, C17:0, C17:1

Table 2: Examples of Microorganisms Used for Odd-Chain Fatty Acid Production.

Plant Metabolic Engineering for Heptadecanoic Acid Biosynthesis

The biosynthesis of odd-chain fatty acids like heptadecanoic acid in plants is not a naturally prominent pathway. However, advancements in metabolic engineering have opened avenues for the production of novel fatty acids in oilseed crops. The core strategy revolves around augmenting the pool of the precursor molecule, propionyl-CoA, and introducing or enhancing the activity of enzymes that can utilize it to initiate and elongate the fatty acid chain.

Increasing Propionyl-CoA Precursor Availability:

The primary route for odd-chain fatty acid synthesis begins with propionyl-CoA instead of the usual acetyl-CoA starter unit for even-chain fatty acids. Therefore, a key metabolic engineering approach is to increase the intracellular concentration of propionyl-CoA. Several pathways can be targeted for this purpose:

Amino Acid Catabolism: The breakdown of amino acids such as isoleucine, valine, and methionine can generate propionyl-CoA. Overexpression of genes encoding key enzymes in these catabolic pathways can lead to an increased supply of this crucial precursor.

Conversion from α-ketobutyrate: The pyruvate (B1213749) dehydrogenase complex can convert α-ketobutyrate to propionyl-CoA. Enhancing the expression of this enzyme complex is another viable strategy.

Enzymatic Machinery for Odd-Chain Fatty Acid Synthesis:

Once a sufficient supply of propionyl-CoA is established, the plant's fatty acid synthesis machinery must be capable of utilizing it. The enzyme β-ketoacyl-ACP synthase III (KAS III) is critical in this initial step, catalyzing the condensation of the starter unit with malonyl-ACP. While plants possess KAS III, its substrate specificity can favor acetyl-CoA. Therefore, metabolic engineering strategies may involve:

Heterologous Expression of KAS III: Introducing KAS III enzymes from bacteria or other organisms that have a higher affinity for propionyl-CoA can significantly enhance the initiation of odd-chain fatty acid synthesis.

Modification of Endogenous KAS III: Site-directed mutagenesis of the plant's own KAS III could be employed to alter its substrate preference, favoring propionyl-CoA.

Research in model oilseed crops like Camelina sativa has demonstrated the feasibility of modifying fatty acid profiles to produce a variety of novel oils. While large-scale production of heptadecanoic acid through these methods is still in the research phase, the foundational strategies are well-established.

Table 1: Key Genetic Targets for Heptadecanoic Acid Biosynthesis in Plants

Target Enzyme/Pathway Engineering Strategy Expected Outcome
Isoleucine/Valine/Methionine Catabolism Overexpression of key catabolic enzymes Increased intracellular pool of propionyl-CoA
Pyruvate Dehydrogenase Complex Enhanced expression of the complex Increased conversion of α-ketobutyrate to propionyl-CoA
β-ketoacyl-ACP synthase III (KAS III) Heterologous expression of a propionyl-CoA specific KAS III Enhanced initiation of odd-chain fatty acid synthesis
Endogenous KAS III Site-directed mutagenesis Altered substrate specificity to favor propionyl-CoA

Extraction and Isolation Protocols from Natural Sources

Heptadecanoic acid is naturally present in trace amounts in various sources, most notably in the fat of ruminant animals and their dairy products, as well as in some plant lipids. The extraction and isolation of this fatty acid require specific protocols to separate it from the complex lipid matrix.

Ruminant Fats (e.g., Tallow):

Ruminant fats, such as beef tallow (B1178427), are a known source of heptadecanoic acid. The concentration typically ranges from 0.5% to 2.0% of the total fatty acids.

Saponification and Acidification: A common method involves the saponification of the fat using a strong base like sodium hydroxide or potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and the sodium or potassium salts of the fatty acids.

The tallow is heated with an alcoholic solution of the alkali.

After the reaction is complete, the mixture is acidified with a mineral acid (e.g., hydrochloric acid), which protonates the fatty acid salts to yield free fatty acids.

The free fatty acids, including heptadecanoic acid, are then separated from the aqueous layer.

Solvent Extraction: The resulting mixture of free fatty acids can be further purified using solvent extraction. Nonpolar solvents like hexane (B92381) are used to dissolve the fatty acids, leaving behind more polar impurities.

Chromatographic Purification: For high purity, the fatty acid mixture is subjected to chromatographic techniques. Column chromatography or high-performance liquid chromatography (HPLC) can effectively separate heptadecanoic acid from other fatty acids based on differences in chain length and polarity.

Dairy Products:

Dairy products, particularly milk fat, contain heptadecanoic acid, with concentrations generally ranging from 0.5% to 1.2% of the total fatty acids. nih.gov

Solvent Extraction of Milk Fat: The first step is the extraction of the total fat from the dairy product. A common laboratory method is the Bligh and Dyer method, which uses a chloroform (B151607)/methanol/water solvent system to partition the lipids into the chloroform layer.

Transesterification: The extracted milk fat is then often transesterified to produce fatty acid methyl esters (FAMEs). This is achieved by reacting the fat with methanol in the presence of a catalyst (acid or base). FAMEs are more volatile and are suitable for analysis by gas chromatography (GC).

Gas Chromatography (GC): The FAME mixture is injected into a gas chromatograph, where the different fatty acid methyl esters are separated based on their boiling points and interactions with the stationary phase of the column. Heptadecanoic acid methyl ester can be identified and quantified by comparing its retention time and peak area to that of a known standard.

Plant Lipids:

While less common, some plant lipids also contain small amounts of heptadecanoic acid.

Solvent Extraction: The oil is first extracted from the plant material (e.g., seeds) using a solvent like hexane in a Soxhlet apparatus.

Saponification and Fatty Acid Methylation: Similar to the process for ruminant fats and dairy, the extracted plant oil is then saponified and the resulting free fatty acids are often converted to their methyl esters for easier analysis and purification.

Chromatographic Separation: The mixture of FAMEs is then separated using gas chromatography to isolate and quantify the heptadecanoic acid methyl ester.

Table 2: Heptadecanoic Acid Content in Natural Sources

Natural Source Typical Concentration (% of total fatty acids)
Beef Tallow 0.5 - 2.0%
Mutton Fat 0.8 - 2.5%
Milk Fat (Bovine) 0.5 - 1.2% nih.gov
Cheese 0.4 - 1.1%
Certain Plant Oils < 0.5%

Table 3: Comparison of Extraction and Isolation Techniques

Technique Principle Application Advantages Limitations
Saponification & Acidification Hydrolysis of triglycerides followed by protonation of fatty acid salts Initial extraction from fats and oils Simple, cost-effective for bulk extraction Non-selective for individual fatty acids
Solvent Extraction Differential solubility of lipids in organic solvents Purification of fatty acids from aqueous mixtures Efficient for separating lipids from non-lipid components Requires handling of volatile and potentially flammable solvents
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and polarity Quantification and isolation of individual fatty acid methyl esters High resolution and sensitivity for analysis Requires derivatization to FAMEs; destructive
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between mobile and stationary phases Purification of free fatty acids Non-destructive, can be used for preparative scale May have lower resolution for fatty acids than GC

Advanced Analytical Methodologies for Sodium Heptadecanoate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of lipids, providing powerful tools for the separation, identification, and quantification of individual fatty acids from complex matrices. For sodium heptadecanoate and its corresponding acid, heptadecanoic acid, these methods are crucial for its use as an internal standard and for its detection in various samples. Gas chromatography and liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile forms, most commonly Fatty Acid Methyl Esters (FAMEs).

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a widely utilized and robust method for the quantitative analysis of fatty acids. ufl.eduphenomenex.com The process involves the separation of compounds in a gaseous mobile phase followed by detection using an FID, which generates a current proportional to the amount of organic analyte combusted in a hydrogen-air flame. scioninstruments.com

For fatty acid analysis, including heptadecanoic acid, the initial step is a derivatization process to convert the fatty acids into their corresponding FAMEs. This chemical modification increases the volatility of the compounds, making them suitable for GC analysis. A common method involves a base-catalyzed reaction to yield free fatty acids, followed by an acid-catalyzed esterification using reagents like boron trifluoride in methanol (B129727). whoi.edu

Heptadecanoic acid (C17:0) is frequently employed as an internal standard in the GC-FID analysis of fatty acids. nih.govgcms.cz An internal standard is a known amount of a compound added to a sample to aid in the quantification of other analytes. Since C17:0 is an odd-chain fatty acid and typically occurs in low concentrations in many biological and food samples, its methyl ester, methyl heptadecanoate, serves as an excellent benchmark for calculating the concentrations of other fatty acids in the sample. scielo.brmdpi.comresearchgate.net The European standard EN 14103, for instance, has specified methyl heptadecanoate as an internal standard for the determination of FAME content in biodiesel. nih.gov

The GC-FID method allows for the creation of a fatty acid profile, which is a characteristic distribution of different fatty acids in a sample. sigmaaldrich.comcalstate.edu This profiling is essential for pattern recognition and can be used to determine the origin of the fatty acids. sigmaaldrich.com The separation is typically achieved on high-polarity capillary columns, which allow for the resolution of various FAME isomers, including cis and trans configurations. gcms.cz

The following table summarizes typical GC-FID conditions used for FAME analysis:

ParameterCondition 1Condition 2Condition 3
Column DB-23 (60m x 0.25mm, 0.25µm) whoi.eduZebron ZB-FAME (20m x 0.18mm, 0.15µm) phenomenex.comRestek RT-2560 (100m x 0.25mm, 0.20µm) mdpi.com
Carrier Gas Helium (1 mL/min) whoi.eduHelium (1.0 mL/min) phenomenex.comHelium (1.26 mL/min) mdpi.com
Injector Temp. 300°C whoi.edu250°C phenomenex.com230°C mdpi.com
Detector Temp. Not specified260°C phenomenex.com250°C mdpi.com
Oven Program 125°C to 240°C at 3°C/min whoi.edu80°C (1.5 min) to 160°C at 40°C/min, to 185°C at 5°C/min, to 260°C at 30°C/min phenomenex.comStepwise program from 100°C to 240°C mdpi.com
Split Ratio 20:1 whoi.edu100:1 phenomenex.com1:20 mdpi.com

While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior qualitative information, making it an indispensable tool for the comprehensive characterization of lipids. GC-MS couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio. This integration allows for the definitive identification of FAMEs by comparing their mass spectra to spectral libraries.

In the context of heptadecanoic acid analysis, GC-MS is used to confirm the identity of the methyl heptadecanoate peak, especially when analyzing complex matrices where peak co-elution might occur. The mass spectrometer provides structural information that complements the retention time data from the GC, thereby increasing the confidence in compound identification. For instance, in studies analyzing fatty acids in tissues, a subset of samples analyzed by GC-FID may also be run on a GC-MS system using similar chromatographic conditions to confirm the identity of the detected peaks. whoi.edu

The fragmentation patterns of FAMEs in GC-MS are highly characteristic. Electron ionization (EI) is a common ionization technique used in GC-MS for FAME analysis. The resulting mass spectrum for a typical FAME, such as methyl heptadecanoate, will show a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. Characteristic fragment ions for FAMEs include the ion at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group, and a series of hydrocarbon fragments.

GC-MS is also crucial for identifying a wide range of other lipid components that may be present in a sample, including sterols, diterpenes, and other fatty acid derivatives. This capability allows for a more complete picture of the lipid profile of a given sample.

The precise separation of FAMEs is critical for accurate fatty acid profiling, particularly when dealing with isomers (e.g., cis/trans isomers) or fatty acids with similar chain lengths and degrees of unsaturation. The choice of the GC capillary column is the most important factor in achieving high-resolution separations.

High-polarity cyanopropyl-substituted stationary phases are commonly used for the separation of FAME isomers. gcms.cz These columns provide excellent selectivity for separating cis and trans isomers of unsaturated fatty acids, which often have very similar boiling points and are difficult to resolve on less polar columns. The high cyano content in these stationary phases allows for enhanced interaction with the double bonds of the fatty acid chains, leading to better separation.

In addition to column selection, optimizing the GC oven temperature program is essential for achieving good resolution. A slower temperature ramp rate can improve the separation of closely eluting peaks, although it will also increase the total analysis time. Conversely, a faster ramp rate can shorten the analysis time but may compromise resolution. Therefore, a balance must be struck based on the specific separation requirements of the analysis.

The choice of carrier gas and its flow rate can also impact separation efficiency. Hydrogen and helium are the most common carrier gases in GC. Hydrogen often provides faster analysis times and better resolution at higher flow rates compared to helium. However, helium is an inert gas and is often preferred for safety reasons.

The derivatization step, while necessary for making fatty acids amenable to GC analysis, can sometimes lead to the formation of artifacts. These are chemical species that are not present in the original sample but are formed during sample preparation. The formation of artifacts can lead to the misidentification and inaccurate quantification of fatty acids.

Common artifacts in FAME analysis can arise from the incomplete methylation of fatty acids or from the degradation of certain fatty acids under harsh derivatization conditions (e.g., high temperatures or strong acidic or basic conditions). For example, polyunsaturated fatty acids can be susceptible to oxidation or isomerization during sample preparation.

To control artifact formation, it is important to carefully optimize the derivatization procedure. This includes selecting the appropriate derivatization reagent, reaction temperature, and reaction time. For instance, using milder derivatization reagents or lower reaction temperatures can help to minimize the degradation of sensitive fatty acids. It is also crucial to ensure that all reagents are of high purity and free from contaminants that could interfere with the analysis.

The use of an internal standard, such as heptadecanoic acid, can also help to monitor the efficiency of the derivatization reaction. By comparing the peak area of the internal standard to that of a known standard, it is possible to assess the recovery of the fatty acids and to correct for any losses that may have occurred during sample preparation. Furthermore, analyzing a standard mixture of FAMEs alongside the samples can help to identify any potential artifacts that may have formed during the derivatization process.

Liquid Chromatography (LC) Applications

While gas chromatography is the dominant technique for fatty acid analysis, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers certain advantages, especially for the analysis of underivatized fatty acids or for the separation of fatty acids from very complex matrices.

For this compound and other fatty acids, reverse-phase HPLC (RP-HPLC) is a commonly used LC mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the alkyl chains of the fatty acids and the stationary phase. Longer-chain fatty acids and more saturated fatty acids will have stronger interactions with the stationary phase and therefore will have longer retention times.

One of the main advantages of LC over GC for fatty acid analysis is that it does not typically require a derivatization step. This simplifies sample preparation and avoids the potential for artifact formation associated with derivatization. However, the detection of underivatized fatty acids in LC can be more challenging. Ultraviolet (UV) detection is possible but is generally limited to lower wavelengths where many other compounds can also absorb, leading to potential interferences. More sensitive and specific detection methods, such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD), are often preferred for the analysis of fatty acids by LC.

High-Performance Liquid Chromatography (HPLC) for Complex Lipid Matrix Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, including heptadecanoic acid, within intricate biological samples. cerealsgrains.orgaocs.orghplc.eu Its utility lies in its ability to separate individual fatty acids from a complex mixture, which is a crucial step before quantification or further structural analysis. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers the distinct advantage of operating at ambient temperatures, which minimizes the risk of degradation to heat-sensitive compounds. aocs.org

In reversed-phase HPLC, which is commonly employed for fatty acid analysis, separation is achieved based on both the chain length and the degree of unsaturation of the fatty acids. aocs.org Generally, retention time increases with chain length and decreases with the number of double bonds. For instance, an 18:1 fatty acid typically elutes slightly after a 16:0 fatty acid. aocs.org To enhance detection by UV or fluorescence detectors, fatty acids are often derivatized to introduce a chromophore. hplc.eu Common derivatizing agents include phenacyl esters and naphthacyl esters. aocs.orgedpsciences.org

The choice of the stationary phase and mobile phase is critical for achieving optimal resolution. C18 columns are widely used for the separation of long-chain fatty acids. gerli.comnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures of fatty acids with varying polarities. cerealsgrains.orgedpsciences.org For instance, a ternary gradient of methanol, acetonitrile, and water can effectively separate a wide range of fatty acid naphthacyl esters. edpsciences.org

Heptadecanoic acid (C17:0) frequently serves as an internal standard in HPLC analysis of fatty acids. edpsciences.orggerli.com Since it is an odd-chain fatty acid and typically present in low concentrations in many biological samples, its addition in a known amount allows for accurate quantification of other fatty acids in the sample by correcting for variations in sample preparation and injection volume. lipidmaps.org

Interactive Data Table: HPLC Parameters for Fatty Acid Analysis

ParameterDescriptionCommon Examples
Stationary Phase (Column) The solid support over which the mobile phase flows.Reversed-phase C18, C8
Mobile Phase The solvent that moves the sample through the column.Acetonitrile, Methanol, Water, often with modifiers like acetic acid or ammonium acetate.
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant mobile phase composition) or Gradient (variable mobile phase composition).
Detector The component that detects the analytes as they elute from the column.UV-Visible Spectrophotometer, Fluorescence Detector, Refractive Index (RI) Detector, Charged Aerosol Detector (CAD).
Derivatization Agent A chemical used to modify the analyte to enhance its detection.p-bromophenacyl bromide, 2-nitrophenylhydrazine, Adamantyl-4,5-dihydro-1H-imidazole.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Lipidomics

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a powerful and indispensable tool in the field of lipidomics for the quantitative analysis of this compound and other lipids. rsc.orgresearchgate.net This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, enabling the precise measurement of a vast number of lipid species in complex biological matrices. rsc.orgnih.gov

Reversed-phase chromatography is the most common separation technique used in LC-MS-based lipidomics. nih.gov It effectively separates lipids based on their class, acyl chain length, and degree of unsaturation. nih.gov The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, allows for the simultaneous analysis of a multitude of analytes with high mass accuracy. nih.govnih.gov

For quantitative studies, a targeted approach is often employed where specific lipid molecules are monitored. Heptadecanoic acid is frequently used as an internal standard in these analyses. nih.gov By adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated heptadecanoic acid) to the sample, precise and accurate quantification can be achieved, as it compensates for sample loss during preparation and variations in ionization efficiency. lipidmaps.orglipidmaps.org

LC-MS methods provide a rapid and reliable means for the simultaneous quantification of fatty acids. nih.govresearchgate.net For example, a method involving a quick Dole extraction followed by direct injection into an HPLC system coupled with a mass spectrometer allows for the analysis of free fatty acids in plasma in as little as five minutes per sample. nih.govresearchgate.net This high-throughput capability is crucial for large-scale lipidomic studies.

Interactive Data Table: Key Features of LC-MS for Quantitative Lipidomics

FeatureDescriptionRelevance to Heptadecanoate Analysis
High Sensitivity Ability to detect and quantify low abundance lipids.Enables measurement of trace amounts of heptadecanoate and its derivatives.
High Selectivity Ability to distinguish between structurally similar lipids.Allows for accurate quantification of heptadecanoate in the presence of other fatty acids.
Quantitative Accuracy Use of internal standards for precise measurement.Heptadecanoate and its isotopologues are commonly used as internal standards.
High Throughput Rapid analysis of a large number of samples.Facilitates large-scale clinical and biological studies involving lipid profiling.
Structural Information Tandem MS (MS/MS) provides fragmentation data for structural elucidation.Can be used to confirm the identity of heptadecanoate and its metabolites.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) in Lipidomics and Metabolomics

Quantitative Analysis of Diverse Lipid Classes Using Heptadecanoate-Based Internal Standards

In the broad fields of lipidomics and metabolomics, accurate quantification of a wide array of lipid classes is paramount. Due to the inherent variability in extraction efficiency and ionization response among different lipid species, the use of internal standards is a critical requirement for reliable quantitative analysis by mass spectrometry. lipidmaps.orglipidmaps.org Heptadecanoic acid (C17:0) and its derivatives are extensively utilized as internal standards for this purpose. lipidmaps.orgnih.govnih.gov

The rationale for using an odd-chain fatty acid like heptadecanoate as an internal standard is that it is typically found in very low abundance in most mammalian tissues, which primarily synthesize even-chain fatty acids. lipidmaps.orgnih.gov This minimizes interference from endogenous levels of the standard, thereby improving the accuracy of quantification. A known amount of the heptadecanoate-based standard is added to the sample at the beginning of the workflow, and the signal intensity of the target analytes is normalized to the signal intensity of the internal standard. lipidmaps.org

Stable isotope-labeled internal standards, such as deuterated heptadecanoic acid, are considered the gold standard for quantitative mass spectrometry. lipidmaps.orglipidmaps.org These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis. lipidmaps.org This stable isotope dilution method allows for highly precise and accurate measurements by correcting for any analyte loss during the analytical procedure. lipidmaps.org

The application of heptadecanoate-based internal standards is not limited to the quantification of free fatty acids. They are also employed in the analysis of more complex lipids. For instance, in the quantification of bacterial fatty acids, methyl heptadecanoate is used as an internal standard. nih.gov The amount of the internal standard added is typically in the same order of magnitude as the concentration of the analytes of interest to ensure optimal performance of the assay. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Isotopic Enrichment Measurement

High-resolution mass spectrometry (HRMS) has revolutionized the fields of metabolomics and lipidomics by providing highly accurate mass measurements, which are essential for the confident identification of metabolites and the precise measurement of isotopic enrichment. nih.gov Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, enabling the determination of elemental compositions for unknown compounds. nih.govnih.gov

In the context of this compound, HRMS is instrumental in identifying its various metabolites in biological systems. By comparing the accurate mass of a detected ion to theoretical masses of potential metabolites, researchers can significantly narrow down the possibilities for its identity. nih.gov Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) experiments, where the fragmentation pattern of the parent ion provides valuable structural information.

HRMS is also a powerful tool for measuring isotopic enrichment, which is a key technique in metabolic flux analysis to trace the fate of labeled substrates. nih.govnih.gov For example, by administering a ¹³C-labeled precursor, the incorporation of the label into heptadecanoate and its downstream metabolites can be monitored. The high resolving power of HRMS allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition), providing detailed insights into metabolic pathways. nih.govnih.gov LC-MS methods utilizing HRMS have been developed for the rapid and reliable measurement of isotopic enrichment of fatty acids in plasma, offering a significant advantage over older, more time-consuming techniques. nih.govresearchgate.netnih.gov

Interactive Data Table: Applications of HRMS in Heptadecanoate Research

ApplicationDescriptionKey Advantage of HRMS
Metabolite Identification Determining the chemical structure of heptadecanoate metabolites.High mass accuracy allows for the confident assignment of elemental compositions.
Isotopic Enrichment Measurement Quantifying the incorporation of stable isotopes into heptadecanoate and its derivatives.High resolution enables the separation and accurate quantification of different isotopologues.
Lipid Profiling Comprehensive analysis of the lipidome, including heptadecanoate-containing lipids.Ability to detect and identify a large number of lipid species in a single analysis.
Biomarker Discovery Identifying changes in heptadecanoate metabolism associated with disease states.High sensitivity and accuracy facilitate the detection of subtle changes in metabolite levels.
Applications of Electrospray Ionization (ESI) and Electron Ionization (EI) in MS

The choice of ionization technique is a critical parameter in mass spectrometry that significantly influences the type of information that can be obtained. For the analysis of this compound and other lipids, Electrospray Ionization (ESI) and Electron Ionization (EI) are two of the most commonly employed methods. nih.govwikipedia.org

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules, such as fatty acids and complex lipids. wikipedia.orgyoutube.com In ESI, ions are produced from a liquid solution by applying a high voltage to create an aerosol. wikipedia.orgyoutube.com This process typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. wikipedia.org The lack of extensive fragmentation is advantageous for determining the molecular weight of the analyte. ESI is the ion source of choice for coupling liquid chromatography with mass spectrometry (LC-MS), enabling the analysis of complex lipid mixtures. wikipedia.org In the context of heptadecanoic acid, ESI-MS is often used in the negative ion mode to detect the [M-H]⁻ ion at m/z 269.25. massbank.eu

Electron Ionization (EI) , in contrast, is a "hard" ionization technique that involves bombarding the analyte molecules with a high-energy beam of electrons. nih.govacs.org This process imparts a significant amount of energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum contains a wealth of structural information in the form of characteristic fragment ions. nih.govacs.org EI is typically coupled with gas chromatography (GC-MS) for the analysis of volatile compounds. Fatty acids, including heptadecanoic acid, are usually derivatized to their more volatile methyl esters (FAMEs) prior to GC-EI-MS analysis. acs.orgacs.org The EI mass spectrum of heptadecanoic acid methyl ester exhibits characteristic fragments that can be used for its identification, such as the McLafferty rearrangement ion at m/z 74. nih.gov

Interactive Data Table: Comparison of ESI and EI for Heptadecanoate Analysis

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle "Soft" ionization from a liquid phase."Hard" ionization by electron bombardment in the gas phase.
Typical Analytes Non-volatile, thermally labile molecules (e.g., free fatty acids, complex lipids).Volatile or semi-volatile molecules (e.g., fatty acid methyl esters).
Fragmentation Minimal, primarily produces molecular ions.Extensive, produces characteristic fragment ions.
Coupled Chromatography Liquid Chromatography (LC).Gas Chromatography (GC).
Information Obtained Molecular weight.Structural information from fragmentation patterns.
Application for Heptadecanoate LC-ESI-MS for quantification of free heptadecanoic acid and its metabolites.GC-EI-MS for identification and quantification of heptadecanoic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the detailed structural elucidation and quantification of molecules in solution. It operates on the principle of nuclear spin excitation in a magnetic field, providing rich information about the chemical environment of atoms.

Proton NMR for Absolute Quantification of Metabolites and Lipid Classes

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a particularly effective method for the absolute quantification of various metabolites and lipid classes within complex biological mixtures. nih.govresearchgate.netdntb.gov.ua This non-destructive technique allows for the simultaneous identification and quantification of compounds, offering a significant advantage over methods that require separate analyses for different classes of molecules. researchgate.netdntb.gov.ua

The absolute quantification by ¹H-NMR relies on the principle that the integrated signal intensity of a specific proton resonance is directly proportional to the number of protons contributing to that signal and the molar concentration of the molecule in the sample. By incorporating a known amount of an internal or external standard, the concentrations of other molecules can be accurately determined. nih.govacs.org

In the context of lipid analysis, ¹H-NMR can distinguish and quantify major lipid classes such as triglycerides, cholesterol, and phospholipids (B1166683). nih.govresearchgate.net Although detailed characterization of individual fatty acid species can be challenging due to overlapping signals from long-chain fatty acids, the technique provides a rapid overview of the main lipid profiles. nih.gov For instance, specific proton signals corresponding to different functional groups within lipid molecules can be integrated and used for quantification.

Heptadecanoic acid and its derivatives, such as cholesteryl heptadecanoate, are sometimes utilized as internal standards in quantitative NMR studies of lipids. nih.govresearchgate.net The distinct signals from the internal standard, with its known concentration, serve as a reference for calculating the absolute concentrations of other lipid classes and metabolites in the sample.

Table 1: Key Proton NMR Signals for Lipid Quantification

Lipid Class/Component Characteristic ¹H-NMR Signal (ppm)
Terminal methyl protons (-CH₃) ~0.8-0.9
Methylene protons (-(CH₂)n-) ~1.2-1.4
Allylic protons (=C-CH₂-) ~2.0-2.1
Vinylic protons (-CH=CH-) ~5.3-5.4

This table provides representative chemical shift ranges. Actual values can vary depending on the solvent and the specific molecular structure.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a substance. uha.frnih.govresearchgate.net These techniques are powerful for identifying functional groups and elucidating the structural characteristics of molecules like this compound. uha.fr FTIR and Raman spectroscopy are often considered complementary, as a vibrational mode that is strong in Raman may be weak in FTIR, and vice versa. spectroscopyonline.comspectroscopyonline.com

Characterization of Molecular Structure and Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. thermofisher.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, key functional groups that can be identified include the carboxylate group (COO⁻) and the long hydrocarbon chain. The strong absorption band of the carboxylate group is a prominent feature, while various bands corresponding to the stretching and bending vibrations of the C-H bonds in the alkyl chain provide information about the hydrocarbon structure.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the C-C stretching vibrations within the long hydrocarbon chain would be prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (FTIR) Typical Wavenumber (cm⁻¹) (Raman)
-CH₃ Symmetric & Asymmetric Stretching 2870-2960 2870-2960
-CH₂- Symmetric & Asymmetric Stretching 2850-2925 2850-2925
-COO⁻ Asymmetric Stretching ~1550-1610 Weak
-COO⁻ Symmetric Stretching ~1400-1450 ~1400-1450

These are approximate wavenumber ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Application in Studies of Biological Samples and Thin Films

Both FTIR and Raman spectroscopy are valuable tools for the analysis of biological samples and thin films containing fatty acids and their salts. nih.govnih.gov These techniques are non-destructive and can be used to study samples in various states, including solids and liquids. researchgate.net

In biological studies, FTIR and Raman spectroscopy can be used to investigate the composition and structure of lipids within cells and tissues. nih.gov For instance, these techniques can monitor changes in lipid profiles associated with different physiological or pathological conditions. The ability to perform microspectroscopy allows for the chemical imaging of biological samples, providing spatial distribution of different molecular components.

In the study of thin films, such as Langmuir-Blodgett films, FTIR and Raman spectroscopy can provide information on the molecular orientation, packing, and phase behavior of fatty acid salts like this compound. nih.gov Polarized FTIR spectroscopy, for example, can determine the orientation of the hydrocarbon chains relative to the substrate.

Advanced Sample Preparation and Derivatization Strategies

The accuracy and reliability of analytical results for this compound and other lipids are highly dependent on the methods used for sample preparation. This involves the extraction of lipids from their native biological matrices and, in some cases, their chemical modification (derivatization) to improve analytical performance.

Optimized Lipid Extraction Protocols for Biological Matrices

The goal of lipid extraction is to efficiently isolate lipids from other cellular components such as proteins and carbohydrates. nih.govspringernature.com The choice of extraction method depends on the specific lipid classes of interest and the nature of the biological matrix (e.g., plasma, tissue, cells). nih.govresearchgate.net

Classical lipid extraction methods, such as those developed by Folch and Bligh & Dyer, have been widely used for decades. nih.govnih.gov These methods typically employ a mixture of chloroform (B151607) and methanol to extract a broad range of lipids. nih.govnih.govnfdi4microbiota.de The addition of water or an aqueous salt solution induces phase separation, with the lipids partitioning into the lower chloroform phase. nfdi4microbiota.decreative-proteomics.com

More recent methods have been developed to improve upon the efficiency, selectivity, and safety of traditional protocols. For example, the use of methyl-tert-butyl ether (MTBE) has gained popularity as a less toxic alternative to chloroform. The MTBE method involves a biphasic system where lipids are extracted into the upper MTBE layer, which simplifies sample handling.

Another approach involves a one-step extraction using a mixture of butanol and methanol (BUME). For cultured cells, a simple and efficient method using isopropanol (IPA) for protein precipitation and lipid extraction has been shown to be effective, particularly for polar lipids. arvojournals.org The choice of solvent system can significantly impact the recovery of different lipid classes.

Table 3: Comparison of Common Lipid Extraction Methods

Method Solvent System Key Advantages Key Disadvantages
Folch Chloroform/Methanol High extraction efficiency for a broad range of lipids. nih.gov Use of toxic chloroform; can be time-consuming.
Bligh & Dyer Chloroform/Methanol/Water Reduced solvent volume compared to Folch; suitable for samples with high water content. nih.gov Still relies on chloroform.
MTBE Methyl-tert-butyl ether/Methanol/Water Less toxic than chloroform; lipids in the upper phase for easier collection. May have different selectivity compared to chloroform-based methods.
BUME Butanol/Methanol Single-phase extraction simplifies the procedure. May have lower recovery for some non-polar lipids.
Classical Solvent-Based Extraction Methods (e.g., Folch, Bligh & Dyer) and Modern Adaptations

The quantitative extraction of lipids, including this compound and its related fatty acids from complex biological matrices, has historically been dominated by two seminal liquid-liquid extraction (LLE) methodologies: the Folch method and the Bligh & Dyer method. nih.govnih.gov These techniques are considered foundational and often serve as "gold standards" for lipid analysis due to their high efficiency in extracting a broad range of lipid classes. nih.govnih.govmdpi.com

The Folch method , originally developed for animal tissues, utilizes a chloroform/methanol solvent mixture (2:1, v/v). nih.gov This solvent system is effective because methanol, a polar solvent, disrupts the hydrogen bonds between lipids and cell membrane proteins, while chloroform, a non-polar solvent, dissolves the lipids, facilitating their extraction into the organic phase. nih.gov The protocol involves homogenizing the sample with a significant volume of the solvent mixture (typically a 20-fold excess) followed by a purification step. nih.gov This is achieved by adding a salt solution (e.g., 0.9% NaCl), which induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing non-lipid contaminants. ugent.be

The Bligh & Dyer method was developed as a more rapid adaptation of the Folch procedure, particularly for samples with high water content, such as fish muscle. nih.govugent.be It employs the same chloroform/methanol/water solvent system but uses a different ratio and a smaller volume of solvent relative to the sample. nih.gov The initial extraction is performed with a monophasic mixture of chloroform/methanol/water; subsequent addition of more chloroform and water creates a biphasic system that separates the lipids into the lower chloroform layer. mdpi.com While the Bligh & Dyer method is faster and uses less solvent, the Folch method may yield a higher amount of total lipids for samples with a lipid content greater than 2%, largely due to the higher solvent-to-sample ratio used. nih.gov

Modern adaptations of these classical methods have been driven by concerns over the toxicity and environmental impact of chlorinated solvents like chloroform. semanticscholar.org Research has focused on finding "greener" solvent alternatives that maintain high extraction efficiency. semanticscholar.org One promising approach involves the substitution of chloroform and methanol with bio-sourced solvents such as ethyl acetate and ethanol, respectively. nih.govsemanticscholar.org Studies have shown that a water/ethanol/ethyl acetate system can achieve extraction yields and lipid profiles comparable to the classical chloroform/methanol methods for certain microorganisms. nih.govsemanticscholar.org

Solvent System Optimization for Comprehensive Lipid Recovery

The vast structural diversity of lipids, ranging from non-polar triacylglycerols to highly polar phospholipids, makes their comprehensive recovery with a single solvent system a significant challenge. nih.govnih.gov The principle of "like dissolves like" is fundamental; the efficiency of an extraction solvent is directly related to the polarity of the target lipid classes. ugent.be Therefore, optimization of the solvent system is a critical step in any quantitative lipid analysis.

Non-polar solvents, such as n-hexane, are highly effective for extracting neutral lipids like triacylglycerols and cholesterol esters. nih.gov In contrast, more polar lipids, including phospholipids and glycolipids, require polar solvents like alcohols (methanol, ethanol) for efficient extraction. nih.govugent.be To achieve comprehensive lipid recovery, mixtures of polar and non-polar solvents are typically employed. The chloroform/methanol system used in the Folch and Bligh & Dyer methods is a prime example, capable of extracting a wide array of lipid classes with reasonable efficiency. nih.gov

Optimization involves adjusting the ratio of polar to non-polar solvents to match the specific lipid profile of the sample matrix. For instance, increasing the proportion of methanol in a hexane (B92381)/methanol mixture can enhance the recovery of polar lipids by improving solvent penetration into cells and disrupting lipid-protein interactions. mdpi.com The sample-to-solvent ratio is another critical parameter influencing lipid yield; a higher ratio, as seen in the Folch method, can lead to more exhaustive extraction. nih.gov

Modern lipidomic studies often employ alternative solvent systems tailored to specific analytical goals. A methyl tert-butyl ether (MTBE)/methanol/water system has gained popularity as a less toxic alternative to chloroform-based methods and has shown high efficiency for extracting a broad range of lipids from plasma and other biological samples. nih.govresearchgate.net

Below is an interactive table summarizing the suitability of different solvent systems for various lipid classes.

Lipid ClassOptimal Solvent System CharacteristicsExample Solvents/Mixtures
Triacylglycerols (TAGs) Non-polarn-Hexane, Toluene nih.gov
Phospholipids (PLs) PolarChloroform/Methanol, Acetonitrile, Ethanol nih.gov
Sphingolipids (e.g., Ceramides) Intermediate to High PolarityChloroform/Methanol, MTBE/Methanol nih.govresearchgate.net
Free Fatty Acids (FFAs) Intermediate PolarityHexane/Isopropanol researchgate.net
Cholesterol Esters (CEs) Non-polarHexane/Isopropanol researchgate.net

Chemical Derivatization for Enhanced Analytical Performance

Free fatty acids, such as heptadecanoic acid, are often not ideal for analysis by gas chromatography (GC) due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. To overcome these issues, they are chemically converted into more volatile and stable ester derivatives prior to analysis.

Acid- and Base-Catalyzed Methyl Esterification Protocols for Fatty Acids

The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). oup.com This can be achieved through either acid- or base-catalyzed reactions.

Acid-Catalyzed Methyl Esterification: This approach can esterify free fatty acids and transesterify fatty acids from complex lipids (e.g., triacylglycerols, phospholipids) simultaneously. researchgate.netnih.gov The reaction involves heating the lipid sample in a large excess of anhydrous methanol in the presence of an acid catalyst. aocs.org The excess methanol drives the reversible reaction towards the formation of the methyl ester. colostate.edu Common catalysts include:

Methanolic Hydrogen Chloride (HCl): Typically a 5% solution of anhydrous HCl gas in methanol. The reaction usually requires heating at 50°C overnight or refluxing for several hours. aocs.org

Methanolic Sulfuric Acid (H₂SO₄): A solution of 1-2% sulfuric acid in methanol is also widely used and functions similarly to methanolic HCl. researchgate.net

Boron Trifluoride-Methanol (BF₃-MeOH): A 12-14% solution of this Lewis acid in methanol is a powerful and rapid catalyst, capable of esterifying free fatty acids in minutes at reflux temperatures. researchgate.netaocs.org

Base-Catalyzed Methyl Esterification: This method is primarily a transesterification reaction, meaning it is effective for converting ester-linked lipids like triacylglycerols and phospholipids into FAMEs, but it does not esterify free fatty acids. researchgate.net The process is generally much faster and occurs under milder conditions than acid-catalyzed methods. researchgate.net The most common reagent is sodium methoxide (NaOCH₃) in anhydrous methanol. nih.gov The reaction involves briefly heating the sample with the reagent, often for only 5-10 minutes at around 60°C. nih.gov Because it does not convert free fatty acids, a two-step process (base-catalyzed transesterification followed by an acid-catalyzed esterification) is sometimes employed for a comprehensive analysis of all fatty acids in a sample. nih.gov

The following interactive table compares the key features of acid- and base-catalyzed esterification methods.

FeatureAcid-Catalyzed Methods (e.g., HCl, BF₃)Base-Catalyzed Methods (e.g., NaOCH₃)
Reaction Type Esterification & TransesterificationTransesterification only researchgate.net
Substrates All lipid classes (FFAs, TAGs, PLs) nih.govEster-linked lipids (TAGs, PLs) researchgate.net
Reaction Speed Slower (minutes to hours) aocs.orgFaster (minutes) oup.comnih.gov
Reaction Conditions Harsher (e.g., reflux, 50-100°C) nih.govaocs.orgMilder (e.g., 50-60°C) nih.govnih.gov
Potential Issues Can produce artifacts with certain fatty acids nih.govIncomplete reaction for sterically hindered lipids
Formation of Advanced Fatty Acid Derivatives (e.g., Dimethyloxazoline, Picolinyl Esters, Pyrrolidides)

While FAMEs are excellent for quantifying fatty acids by GC with flame ionization detection (FID), their mass spectra under electron impact (EI) are often not informative for determining structural features such as the location of double bonds or branch points in the fatty acid chain. nih.gov To address this, advanced derivatives have been developed that produce diagnostic fragment ions in mass spectrometry (MS). colostate.edu

Picolinyl Esters: These are prepared by converting the fatty acid to an acid chloride, which is then reacted with 3-pyridylcarbinol. nih.gov In the mass spectrometer, the charge is localized on the nitrogen atom of the pyridine ring. This leads to a predictable fragmentation pattern along the alkyl chain, allowing for the unambiguous assignment of double bond positions and branching points. nih.gov

4,4-Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are also used for structure elucidation via GC-MS. Similar to picolinyl esters, the nitrogen-containing ring directs fragmentation, yielding a series of ions that are indicative of the original fatty acid's structure. colostate.edu

Pyrrolidides: These N-acyl derivatives function in a similar manner to picolinyl esters and DMOX derivatives, providing characteristic fragmentation patterns upon EI-MS that are useful for determining fatty acid structure. colostate.edu

The formation of these specialized derivatives is a key strategy in the detailed structural analysis of unknown fatty acids or in studies where the specific isomerism of fatty acids is of biological importance.

Methodological Considerations for Internal Standard Application

Selection Criteria for Odd-Chain Fatty Acid Internal Standards in Quantitative Assays

Accurate quantification in analytical chemistry, particularly in complex multi-step procedures like lipid analysis, relies heavily on the use of internal standards (IS). scioninstruments.comnih.gov An internal standard is a compound added at a known concentration to every sample before processing. scioninstruments.com It helps to correct for the loss of analyte during sample preparation (extraction, derivatization) and for variations in instrument response. scioninstruments.comnih.gov The final analyte concentration is determined by comparing the analyte's detector response to the internal standard's response (the response ratio). chromatographyonline.com

Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), are frequently chosen as internal standards for the analysis of naturally occurring even-chain fatty acids. researchgate.net The selection of an OCFA like heptadecanoic acid is based on several key criteria:

Low Natural Abundance: The ideal internal standard should not be naturally present in the sample, or it should be present at negligible concentrations. nih.govresearchgate.net OCFAs like C15:0 and C17:0 are typically found in very low amounts in most plant and animal tissues, making them suitable for this purpose. researchgate.net However, it is crucial to verify their absence or low levels in the specific matrix under investigation, as some sources (e.g., ruminant fat) can contain detectable levels. researchgate.net

Chemical and Physical Similarity: The IS should behave as similarly as possible to the analytes of interest throughout the entire analytical procedure. scioninstruments.com Heptadecanoic acid is structurally very similar to endogenous long-chain fatty acids, ensuring it has comparable extraction efficiency, derivatization yield, and chromatographic behavior to the even-chain fatty acids being quantified. researchgate.net

No Interference: The internal standard must be chromatographically resolved from all other components in the sample matrix to ensure its signal can be measured accurately without interference. scioninstruments.com

High Purity and Stability: The IS must be of high purity and stable under the conditions of storage and analysis. chromatographyonline.com

By adding a known quantity of this compound (or heptadecanoic acid) at the very beginning of the sample preparation, one can assume that any losses or variations affecting the endogenous fatty acids will also proportionally affect the C17:0 standard, allowing for a reliable and accurate quantification of the target analytes. scioninstruments.comresearchgate.net

The following interactive table outlines the essential criteria for selecting an odd-chain fatty acid as an internal standard.

CriterionRationale for Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid)
Low Endogenous Presence Generally absent or found in trace amounts in most biological samples, preventing inflation of the standard's signal. researchgate.net
Chemical Similarity Similar chain length and functional group ensure co-extraction and co-derivatization with target even-chain fatty acids. scioninstruments.comresearchgate.net
Chromatographic Resolution Elutes predictably in GC systems, typically between C16 and C18 fatty acids, allowing for clear separation and quantification.
Commercial Availability Available in high purity for use as an analytical standard.
Stability Saturated fatty acids are chemically stable throughout typical extraction and derivatization protocols.
Validation of Analytical Methods Employing Heptadecanoate-Derived Standards

The validation of an analytical method is crucial to ensure its suitability, reliability, and accuracy for its intended purpose. When heptadecanoate-derived compounds, such as this compound or heptadecanoic acid and its esters, are used as standards, a comprehensive validation process is undertaken to establish the method's performance characteristics. This process typically adheres to guidelines set by international bodies like the International Council for Harmonisation (ICH). The primary validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Heptadecanoic acid (C17:0) and its methyl ester are frequently employed as internal standards in gas chromatography (GC) for the quantitative analysis of fatty acids in various matrices, including biofuels, food products, and biological samples. scielo.brnih.govnih.gov The choice of heptadecanoic acid as an internal standard is due to its low natural abundance in many samples, which minimizes interference with the analytes of interest. nih.govnih.gov

The validation of these GC methods involves a rigorous assessment of several key performance indicators. Specificity is established by demonstrating that the analytical signal for the heptadecanoate standard is well-resolved from other components in the sample matrix, ensuring that there are no interfering peaks at its retention time.

Linearity and Range

Linearity is determined by analyzing a series of standard solutions at different concentrations. The response of the detector is plotted against the concentration of the standard, and a linear relationship is expected within a specific range. The correlation coefficient (r²) is a key metric for linearity, with values close to 1.000 indicating a strong linear relationship. For instance, in the validation of a GC-Flame Ionization Detection (FID) method for fatty acid methyl esters (FAMEs), calibration curves for various FAMEs, including the internal standard, typically show excellent linearity with correlation coefficients of r² ≥ 0.999 over a defined concentration range.

Linearity of FAMEs using a Heptadecanoate Standard

Fatty Acid Methyl EsterConcentration Range (µg/mL)Correlation Coefficient (r²)
Myristate (C14:0)1.0 - 100.00.9995
Palmitate (C16:0)1.0 - 200.00.9998
Heptadecanoate (C17:0 - IS)50.0 (fixed)N/A
Stearate (C18:0)1.0 - 200.00.9997
Oleate (C18:1)1.0 - 250.00.9999
Linoleate (C18:2)1.0 - 150.00.9996

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. Known amounts of the analyte are spiked into a sample matrix and the percentage of the analyte recovered is calculated. In a validated method for quantifying fatty acids in human plasma phospholipids, recovery values for 15 saturated and unsaturated fatty acids were found to be between 83.6% and 109.6%. nih.gov

Precision is a measure of the repeatability of the method. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple measurements on the same sample on the same day, while intermediate precision is determined by repeating the analysis on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (%RSD). For example, a validated GC-FID method for biodiesel analysis using methyl heptadecanoate as an internal standard reported repeatability with an RSD of 0.1-0.4% and intermediate precision with an RSD of 0.2-1.8%. scielo.br Another study on fatty acids in human plasma reported intraday precision in the range of 0.9–15.7% and interday precision from 2.5–19.9%. nih.gov

Precision of a Validated GC-FID Method for Fatty Acid Analysis

ParameterAnalyte ConcentrationRelative Standard Deviation (%RSD)
Repeatability (Intra-day)Low< 5%
High< 2%
Intermediate Precision (Inter-day)Low< 10%
High< 5%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are important parameters for the analysis of trace components. For a highly sensitive GC-Triple Quadrupole Mass Spectrometry (TQMS) method for fatty acid analysis, the LOD and LOQ were in the range of 0.18–38.3 fmol and 1.2–375.3 pmol/mL, respectively, demonstrating the method's high sensitivity. nih.gov

Role in Lipid Metabolism and Biochemical Pathways

Investigations into Saturated Fatty Acid Metabolism

Research into saturated fatty acids often utilizes odd-chain variants like heptadecanoic acid to trace metabolic fates and understand kinetic properties within biological systems.

Heptadecanoic acid is primarily of exogenous origin, found naturally as a minor component in the fat and milk of ruminants. atamanchemicals.comhmdb.cafoodb.ca Its presence in human tissues is often considered a reliable biomarker for long-term intake of dairy fat. hmdb.cafoodb.canih.gov The typical concentration of heptadecanoic acid is approximately 0.61% of total fatty acids in milk fat and 0.83% in ruminant meat fat. atamanchemicals.comhmdb.cafoodb.ca In humans, it can be found in various tissues, including adipose tissue and skeletal muscle, as well as in biofluids like blood and saliva. hmdb.ca

Table 1: Concentration of Heptadecanoic Acid in Ruminant Products

ProductPercentage of Total Fatty Acids (%)Source
Milk Fat0.61 atamanchemicals.comhmdb.cafoodb.ca
Ruminant Meat Fat0.83 atamanchemicals.comhmdb.cafoodb.ca

In metabolic research, odd-chain saturated fatty acids have historically been used as internal standards in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying total fatty acids. nih.gov Stable isotope labeling is a critical methodology for determining lipid metabolic parameters. nih.gov This approach allows researchers to trace the incorporation, turnover, and oxidation of fatty acids. nih.gov The use of isotope-labeling derivatization can differentiate fatty acids from their methyl esters during analysis, which is crucial for accurate kinetic studies. nih.gov Although once considered insignificant in human plasma, the distinct metabolic pathways of odd-chain fatty acids make them valuable for such tracer studies. nih.gov

Significance in Specific Biochemical Processes

Heptadecanoic acid is not merely a passive biomarker but an active metabolite involved in several key biochemical pathways across a range of organisms.

Heptadecanoic acid is recognized as a metabolite in both glutamate and lipid metabolism in vivo. atamanchemicals.com Research has shown that under certain conditions, such as hypoxia in neuronal cells, the synthesis of fatty acids from glutamate is significantly increased. nih.gov This suggests a direct link between amino acid and lipid metabolic pathways where glutamate can serve as a precursor for fatty acid biosynthesis. nih.gov Furthermore, free fatty acids can influence glutamate pathways by inhibiting its transport across cell membranes, a mechanism that is powered by ion gradients. cornell.edu

Heptadecanoic acid is formally characterized as a metabolite in several distinct types of organisms. atamanchemicals.comnih.govebi.ac.uk It is recognized as a mammalian metabolite, stemming from both dietary intake and potential endogenous processes. nih.govebi.ac.uk It is also classified as an algal metabolite, produced by organisms ranging from unicellular to multicellular algae. nih.govebi.ac.uk Additionally, it has been identified as a metabolite in the crustacean Daphnia magna. nih.govebi.ac.uk In Daphnia, the allocation and turnover of various fatty acids, including polyunsaturated ones, are critical for adapting to changes in food quality and maintaining population fitness. nih.gov

Table 2: Characterization of Heptadecanoic Acid as a Metabolite

Organism TypeRoleSource
MammalsMetabolite produced during metabolic reactions. nih.govebi.ac.uk
Daphnia magnaMetabolite produced by the species. nih.govebi.ac.uk
AlgaeEukaryotic metabolite produced during metabolic reactions. nih.govebi.ac.uk

Heptadecanoic acid, also known as margaric acid, is a metabolite found in or produced by the bacterium Escherichia coli. nih.gov The fatty acid biosynthesis pathway in E. coli is well-studied, and the introduction of specific enzymes can lead to the overproduction of free fatty acids. nih.gov While E. coli typically produces even-chain fatty acids, it can be engineered to synthesize odd-chain fatty acids. researchgate.net

Applications in Advanced Biomarker Discovery Research

Dietary and Nutritional Research Biomarkers

Objective measures of dietary intake are essential for understanding the relationship between diet and chronic diseases. Heptadecanoic acid has emerged as a key biomarker, particularly for the consumption of dairy fat.

Heptadecanoate as a Biomarker for Dairy Fat Consumption

Heptadecanoic acid (17:0), an odd-chain saturated fatty acid, is utilized in nutritional epidemiology as a biomarker for dairy fat intake. plos.orgresearchgate.net Traditional dietary assessment methods are often limited by self-reporting errors; biomarkers provide an objective alternative to more accurately determine the link between dairy consumption and health. reading.ac.uk Circulating and adipose tissue concentrations of heptadecanoic acid can reflect dairy fat consumption, helping to capture intake from various dietary sources without depending on an individual's memory or reporting accuracy. plos.org

The rationale for using heptadecanoic acid as a biomarker stems from its presence in the fat of ruminant animals, with dairy products being a primary source in the human diet. Several studies have demonstrated a positive correlation between the consumption of dairy products and the levels of heptadecanoic acid in blood and adipose tissue. plos.orgnih.gov However, the strength of this association can be inconsistent across all studies. nih.gov

It is important to note that while dairy is a significant source, other foods like ruminant meats and certain types of fish can also contain heptadecanoic acid. nih.govresearchgate.net For instance, a large cohort study found a strong positive correlation between the total intake of fish and plasma concentration of heptadecanoic acid, while no such correlation was found with dairy products in that specific population. nih.gov Therefore, the validity of heptadecanoic acid as a dairy fat biomarker is likely highest in populations with high dairy consumption and low fish intake. nih.gov Despite these other sources, levels in self-reported vegans are significantly lower than in lacto-ovo vegetarians, supporting the biomarker's sensitivity to dairy fat. plos.org

Study TypeKey FindingPopulation Context
Pooled analysis of prospective cohort studiesHigher circulating levels of 17:0 were associated with a lower risk of Type 2 Diabetes, supporting its role as a biomarker for dairy fat. plos.orgMultiple international cohorts.
Large cohort study (EPIC)Found a strong positive correlation (r=0.8) between fish intake and plasma 17:0, but no correlation with dairy intake. nih.govEuropean populations with varied fish consumption.
Observational StudiesCorrelations between 17:0 and dairy fat are generally weaker than for another odd-chain fatty acid, pentadecanoic acid (15:0). researchgate.netVarious populations.
General ConsensusOdd-chain fatty acids are considered validated biomarkers for dairy fat and have correlated with dairy consumption in many studies. nih.govGeneral applicability, with noted exceptions.

Methodologies for Assessing Dietary Intake and its Correlation with Metabolic Phenotypes

Assessing dietary intake accurately is a major challenge in nutritional science. nih.gov A combination of methodologies is often employed to correlate dietary patterns with an individual's metabolic phenotype—the unique biochemical profile resulting from the interaction of genetics and environmental factors, including diet.

Dietary Assessment Methods:

Self-Reported Instruments: These are traditional methods and include Food Frequency Questionnaires (FFQs), 24-hour dietary recalls, and food diaries. nih.gov While widely used, they are prone to significant misreporting bias. nih.gov

Biomarkers of Intake: Objective markers like heptadecanoic acid provide a more accurate measure of the consumption of specific foods or nutrients. reading.ac.uk These biomarkers can be measured in various biological samples, including blood (plasma/serum) and adipose tissue.

Metabolic Phenotyping: This approach uses high-throughput analytical techniques to generate comprehensive biochemical profiles from biological samples like urine and blood. nih.gov The goal is to map the complex interactions between diet and human metabolism. nih.gov Key technologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a broad snapshot of highly abundant metabolites in a sample. nih.gov

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), this technique offers high sensitivity and specificity for identifying and quantifying a wide range of metabolites. nih.gov

By combining dietary assessment data with metabolic phenotyping, researchers can identify urinary or plasma metabolites that are reflective of specific food intakes. nih.gov This allows for the development of objective metabolic signatures for different dietary patterns and helps to understand how diet influences an individual's metabolic health status. nih.govfrontiersin.org

MethodologyDescriptionAdvantagesDisadvantages
Food Frequency Questionnaire (FFQ)Participants report the frequency of consumption of a list of foods over a specific period. frontiersin.orgLow participant burden, cost-effective for large studies.Prone to recall bias and measurement error. nih.gov
7-Day Food Diary (7DD)Participants record all food and beverages consumed over a 7-day period. rsc.orgDetailed intake information, less reliance on long-term memory.High participant burden, potential for recording bias.
Intake Biomarkers (e.g., 17:0)Measurement of specific compounds in biological samples to reflect intake of certain foods. reading.ac.ukObjective, overcomes self-reporting bias.May be influenced by metabolism, only available for certain nutrients/foods.
Metabolic Phenotyping (Metabolomics)Comprehensive analysis of metabolites in a biological sample to create a "metabolic fingerprint". nih.govProvides an objective and integrated view of dietary exposure and metabolic response. nih.govComplex data analysis, can be influenced by non-dietary factors.

Integration in "Omics" Research (e.g., Lipidomics, Metabolomics)

In the fields of lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, accurate quantification is paramount. Heptadecanoate-derived molecules are fundamental as internal standards to ensure data quality and reliability.

Comprehensive Lipidomic Profiling Using Heptadecanoate-Derived Internal Standards

Lipidomics aims to identify and quantify the thousands of distinct lipid species in a biological system. researchgate.net A major analytical challenge is the potential for variability during sample preparation and analysis, such as ion suppression in mass spectrometry. nih.gov To correct for this, internal standards are added in known amounts to every sample.

Because heptadecanoic acid is an odd-chain fatty acid and is present in very low concentrations endogenously in most biological systems, lipids containing this fatty acid are ideal for use as internal standards. metabolomicsworkbench.org They behave similarly to the endogenous even-chain lipids during extraction and ionization but can be distinguished by their unique mass in a mass spectrometer.

A common practice in "shotgun lipidomics" and LC-MS-based methods is to use a cocktail of internal standards, with each standard representing a different class of lipids. metabolomicsworkbench.orgnih.gov This allows for the accurate quantification of multiple lipid classes simultaneously. Heptadecanoate-derived standards are commercially available for most major lipid classes.

Internal StandardLipid Class RepresentedCommon Abbreviation
1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholineLysophosphatidylcholine (B164491)LPC (17:0)
1,2-diheptadecanoyl-sn-glycero-3-phosphocholinePhosphatidylcholinePC (17:0/17:0)
1,2-diheptadecanoyl-sn-glycero-3-phosphoethanolaminePhosphatidylethanolamine (B1630911)PE (17:0/17:0)
N-heptadecanoyl-D-erythro-sphingosineCeramideCer (d18:1/17:0)
1,2,3-triheptadecanoyl-glycerolTriacylglycerolTG (17:0/17:0/17:0)
Cholest-5-en-3ß-yl heptadecanoateCholesteryl EsterCE (17:0)
1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serinePhosphatidylserinePS (17:0/17:0)

Discovery and Validation of Novel Lipid Biomarkers in Biological Systems

The discovery of novel lipid biomarkers holds immense promise for improving the diagnosis, prognosis, and understanding of complex diseases like cardiovascular disease. nih.govmdpi.comelsevierpure.com Lipidomics and metabolomics platforms enable the measurement of thousands of molecules, providing a metabolic fingerprint that can distinguish between healthy and diseased states. nih.gov

The process of biomarker discovery involves several key stages:

Discovery Phase: Untargeted or targeted lipidomic analysis is performed on samples from different groups (e.g., disease vs. control). Statistical analyses are used to identify lipids that are significantly different between the groups.

Quantification and Initial Validation: The candidate biomarkers identified in the discovery phase must be rigorously quantified. This is where the use of appropriate internal standards, such as those derived from heptadecanoate, is crucial for obtaining accurate and reproducible measurements. nih.gov

External Validation: The performance of the potential biomarker is tested in independent, external cohorts of subjects to ensure that the findings are generalizable and not specific to the initial study population. mdpi.com

The integration of multi-omics approaches, combining lipidomics with genomics, proteomics, and other data, is a promising avenue for discovering robust biomarkers and understanding their mechanistic roles in disease. nih.gov For example, lipid profiling in children with obesity has identified specific lipid signatures that emerge early in life and are associated with cardiometabolic risk, offering potential for early detection and intervention. bioanalysis-zone.com The accuracy of these groundbreaking findings relies fundamentally on the precise quantification enabled by internal standards.

Investigation of Sodium Heptadecanoate Derivatives in Scientific Research

Synthesis and Characterization of Fatty Acid Esters

Fatty acid esters of heptadecanoic acid are fundamental derivatives used extensively in lipidomics and analytical chemistry. Their synthesis is typically straightforward, involving esterification of heptadecanoic acid with an appropriate alcohol. Characterization relies on standard analytical techniques to confirm purity and structure.

Methyl Heptadecanoate: Synthesis, Analytical Utility, and Research Applications

Methyl heptadecanoate (C17:0 methyl ester) is the methyl ester derivative of heptadecanoic acid. medchemexpress.com It is a white, wax-like solid that is soluble in alcohol and ether. chemicalbook.com

Synthesis and Properties: Methyl heptadecanoate is typically synthesized by the esterification of heptadecanoic acid with methanol (B129727), often in the presence of an acid catalyst. chemicalbook.comnih.gov It can also be formed through the transesterification of triglycerides containing heptadecanoic acid. chromforum.org

Table 1: Properties of Methyl Heptadecanoate

Property Value
Molecular Formula C18H36O2
Molecular Weight 284.48 g/mol larodan.com
CAS Number 1731-92-6 larodan.com
Melting Point 29.8-30.3 °C sigmaaldrich.com
Boiling Point 152-153 °C at 0.05 mmHg sigmaaldrich.com

| Appearance | White, wax-like solid chemicalbook.com |

Analytical Utility: The primary application of methyl heptadecanoate in research is as an internal standard. medchemexpress.com Because odd-chain fatty acids are generally absent or present in very low concentrations in many biological samples, methyl heptadecanoate can be added in a known quantity at the beginning of sample preparation. nih.gov Its unique retention time and mass-to-charge ratio in chromatographic and mass spectrometric analyses allow for the accurate quantification of other fatty acid methyl esters (FAMEs) in the sample. nih.govscielo.br It is widely used in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for this purpose. medchemexpress.comsigmaaldrich.com

Research Applications: Methyl heptadecanoate has been employed as an internal standard in a diverse range of research applications:

Biodiesel Analysis: It is used to determine the fatty ester content in biodiesel derived from various feedstocks like soy, canola, and bovine tallow (B1178427). medchemexpress.comscielo.br The European standard EN 14103 initially recommended methyl heptadecanoate as the internal standard for GC-FID analysis of FAMEs in biodiesel. scielo.br

Food and Fat Analysis: It is utilized in the gas chromatographic analysis of animal fats, such as lard. sigmaaldrich.comsigmaaldrich.com

Microbial and Algal Lipidomics: Researchers use it for the GC-MS analysis of lipids from algal biomass and bacterial cultures to quantify fatty acid profiles. sigmaaldrich.comnih.gov

Clinical and Biological Research: It serves as an internal standard for the quantification of plasma-free fatty acids and for determining traces of cyclic fatty acid monomers in animal tissues. chemicalbook.comnih.gov

Glycerol (B35011) Esters: Mono-, Di-, and Triheptadecanoates in Lipid Research

Glycerol esters of heptadecanoic acid, particularly triheptadecanoin (B54981), are significant in lipid research, primarily for their role as internal standards in the analysis of triacylglycerols (TAGs).

Triheptadecanoin (Glyceryl Triheptadecanoate): Triheptadecanoin is a triacylglycerol containing three heptadecanoic acid molecules esterified to a glycerol backbone. cymitquimica.comcaymanchem.com It is a synthetic, neutral glyceride that appears as a powder at room temperature. sigmaaldrich.com

Table 2: Properties of Triheptadecanoin

Property Value
Molecular Formula C54H104O6
Molecular Weight 849.40 g/mol scbt.com
CAS Number 2438-40-6 scbt.com
Purity ≥99% scbt.com
Form Powder sigmaaldrich.com

| Storage Temperature | -20°C sigmaaldrich.com |

Research Applications: Triheptadecanoin's main function in research is as a standard for lipid analysis. scbt.com

Internal Standard: It is used as an internal standard in gas chromatography (GC) and thin-layer chromatography (TLC) to quantify triacylglycerols. sigmaaldrich.comsigmaaldrich.com By adding a known amount to a lipid extract, it allows for the correction of procedural losses during extraction and analysis, ensuring accurate quantification of other TAGs. sigmaaldrich.com

External Standard: It also serves as an external standard in GC analysis for applications like analyzing lipids from soybean seeds. sigmaaldrich.com

While mono- and diheptadecanoates are less commonly used as standalone standards, they are important intermediates in lipid metabolism and are studied within the broader context of lipidomics, often identified and quantified in complex mixtures using methods standardized with triheptadecanoin or methyl heptadecanoate.

Cholesteryl Heptadecanoate in Sterol Ester Analysis and Studies

Cholesteryl heptadecanoate is a cholesterol ester (CE) formed by the condensation of a cholesterol molecule with heptadecanoic acid. caymanchem.comnih.gov This compound is particularly valuable because heptadecanoic acid is not typically found in high concentrations in natural animal fats. caymanchem.com

Table 3: Properties of Cholesteryl Heptadecanoate

Property Value
Molecular Formula C44H78O2 clinisciences.com
Molecular Weight 639.09 g/mol clinisciences.com
CAS Number 24365-37-5 clinisciences.com
Appearance White to off-white solid clinisciences.com

| Storage Temperature | -20°C, stored under nitrogen clinisciences.com |

Analytical Utility and Research Applications: The primary role of cholesteryl heptadecanoate is as an internal standard for the quantification of cholesteryl esters using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclinisciences.commedchemexpress.com Its use allows for the accurate determination of free cholesterol and other cholesteryl esters in cells and tissues without interference from the hydrolysis of triglycerides. clinisciences.commedchemexpress.com

Key research applications include:

Cellular Lipid Analysis: It is used to quantify cholesterol and cholesteryl esters in human monocyte-derived macrophages. medchemexpress.com

Adrenal Gland Research: In studies of adrenal cholesteryl ester composition, cholesteryl heptadecanoate serves as an internal standard to detect and quantify various cholesteryl esters, such as cholesteryl arachidonate (B1239269) and cholesteryl oleate, by high-performance liquid chromatography (HPLC). nih.govebi.ac.uk

Mass Spectrometry Imaging (MSI): It has been utilized as an internal standard in MSI applications. scientificlabs.com

Plasma Lipid Determination: It is employed as a reference internal standard for analyzing plasma lipids using thin-layer chromatography (TLC). scientificlabs.com

Research on Hydroxylated and Branched Heptadecanoate Derivatives

Research into hydroxylated and branched-chain fatty acids is an active area, as these modifications can significantly alter the biological function of lipids. While specific research focusing solely on hydroxylated and branched derivatives of heptadecanoate is not extensive, the principles are derived from broader studies on these types of fatty acids.

Hydroxylated Derivatives: Hydroxylated fatty acids are intermediates in various metabolic pathways and can act as signaling molecules. Methyl 3-hydroxyheptadecanoate and methyl 17-hydroxyheptadecanoate are examples of such derivatives available for research. chemicalbook.com Their study can provide insights into metabolic pathways and disease markers.

Branched-Chain Derivatives: Branched-chain fatty acids, such as the iso and ante-iso forms, are common in bacteria and can influence membrane fluidity. The study of branched-chain amino acid (BCAA) metabolism has identified related metabolites that can impact lipid transport and insulin (B600854) resistance. princeton.edu For instance, 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolic intermediate of the BCAA valine, has been identified as a regulator of fatty acid transport. princeton.edu While not a direct derivative of heptadecanoate, this research highlights the importance of branched structures in lipid metabolism. Methyl 15-methylheptadecanoate and 16-methylheptadecanoic acid methyl ester are specific branched heptadecanoate derivatives used in research. chemicalbook.com

Phospholipid and Sphingolipid Derivatives of Heptadecanoate

Heptadecanoic acid can be incorporated into more complex lipids like phospholipids (B1166683), which are essential components of cell membranes. These derivatives are crucial for studying membrane dynamics and as biomarkers.

Lyso- and Phosphatidylcholines (LPC, PC) Incorporating Heptadecanoate

Phosphatidylcholines (PCs) are a major class of phospholipids. When one of the fatty acyl chains is removed, the resulting molecule is a lysophosphatidylcholine (B164491) (LPC). nih.gov The synthesis of specific LPCs can be challenging due to the potential for acyl migration. nih.govbohrium.com

Heptadecanoyl-Containing Phospholipids: Heptadecanoyl-LPC (LPC 17:0) and phosphatidylcholines containing a C17:0 acyl chain are used in lipidomic studies. larodan.com Similar to simpler heptadecanoate derivatives, their odd-numbered carbon chain makes them useful as internal standards for quantifying other phospholipid species in complex biological samples.

Table 4: Properties of 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC 17:0)

Property Value
Molecular Formula C25H52NO7P larodan.com
Molecular Weight 509.66 g/mol larodan.com
CAS Number 50930-23-9 larodan.com
Purity >98% larodan.com

| Physical State | Solid larodan.com |

Research Applications: The presence and concentration of odd-chain fatty acids in plasma phospholipids can serve as biomarkers for the intake of certain foods, such as dairy products. nih.gov Studies have analyzed the fatty acid composition of plasma phospholipids, including odd-chain fatty acids, to correlate them with dietary habits. nih.gov The use of heptadecanoate-containing phospholipids as standards in such studies is critical for achieving accurate quantification and understanding the relationship between diet, lipid profiles, and health.

Phosphatidylethanolamines (PE) and Phosphatidylserines (PS) with Heptadecanoate Acyl Chains

Phosphatidylethanolamines (PE) and phosphatidylserines (PS) are crucial glycerophospholipids that are integral components of cellular membranes. While they are typically found with even-numbered carbon chains, the presence of a heptadecanoate (C17:0) acyl chain introduces unique structural and metabolic properties.

Phosphatidylethanolamines (PE) with Heptadecanoate Acyl Chains

PE is a key phospholipid in cellular membranes, particularly abundant in the inner mitochondrial membrane, and plays a role in membrane fusion, protein folding, and as a precursor for other lipids. creative-proteomics.com The characterization of PE species containing a heptadecanoate acyl chain can be achieved through techniques like mass spectrometry. For instance, mass spectral data for phosphatidylethanolamine (B1630911) with a C17:0 acyl chain alongside an 18:1 or 22:6 acyl chain has been documented, providing a basis for their identification in complex lipid mixtures. massbank.jp The presence of the odd-numbered C17:0 chain can influence membrane fluidity and the interactions of PE with membrane proteins.

Phosphatidylserines (PS) with Heptadecanoate Acyl Chains

PS is another vital phospholipid, known for its role in cell signaling, particularly in apoptosis where its externalization acts as a signal for phagocytosis. creative-proteomics.comresearchgate.net It is also involved in neurotransmitter synthesis and maintaining the structural integrity of cell membranes. creative-proteomics.comcreative-proteomics.com The synthesis of PS occurs through base-exchange reactions from phosphatidylcholine (PC) and PE. nih.gov While specific research on PS containing a heptadecanoate acyl chain is limited, the fatty acid composition of PS is known to influence its biological functions. The incorporation of a C17:0 chain would create a unique molecular species of PS, potentially altering its signaling properties and interactions within the cell membrane.

Table 1: Investigated Phosphatidylethanolamine (PE) and Phosphatidylserine (PS) Derivatives with Heptadecanoate

Derivative Acyl Chain Composition Method of Investigation Key Findings
Phosphatidylethanolamine 17:0/18:1 Mass Spectrometry Identification and characterization in mouse brain tissue. massbank.jp
Phosphatidylethanolamine 17:0/22:6 Mass Spectrometry Identification and characterization in mouse liver tissue.
Phosphatidylserine C17:0 (hypothetical) General Synthesis Pathways Synthesis is possible via base-exchange reactions. nih.gov

Sphingomyelins (SM) and Ceramides (B1148491) Derived from Heptadecanoate

Sphingomyelins and ceramides are classes of sphingolipids that are integral to cell membrane structure and function, particularly in signal transduction.

Sphingomyelins (SM) Derived from Heptadecanoate

Sphingomyelin is a major component of the myelin sheath surrounding nerve cell axons and is also found in lipid rafts within the plasma membrane. wikipedia.org It consists of a phosphocholine (B91661) head group attached to a ceramide backbone. wikipedia.org The fatty acid component of the ceramide is variable, and the incorporation of a heptadecanoate chain would result in C17:0-sphingomyelin. While SM typically contains even-chain fatty acids, the presence of an odd-chain fatty acid like heptadecanoic acid could alter the physical properties of the membrane, such as thickness and fluidity, and influence the formation and stability of lipid rafts.

Ceramides Derived from Heptadecanoate

Ceramides, composed of a sphingosine (B13886) base linked to a fatty acid, are central molecules in sphingolipid metabolism and act as critical second messengers in a variety of cellular signaling pathways, including those regulating apoptosis, cell proliferation, and inflammation. nih.govnih.govfrontiersin.org The length and saturation of the fatty acid chain in ceramides are crucial determinants of their biological activity. frontiersin.org Ceramides containing a heptadecanoate (C17:0) acyl chain are therefore of interest for their potential to modulate these signaling pathways in a distinct manner compared to their even-chain counterparts. The study of C17:0-ceramides can help elucidate the specific roles of odd-chain fatty acids in cellular regulation.

Table 2: Investigated Sphingomyelin (SM) and Ceramide Derivatives with Heptadecanoate

Derivative Acyl Chain Composition Area of Research Potential Significance
Sphingomyelin C17:0 Membrane Biophysics Alteration of lipid raft properties and membrane fluidity. wikipedia.org
Ceramide C17:0 Cell Signaling Modulation of apoptosis, proliferation, and inflammatory pathways. nih.govnih.gov

Phosphatidic Acids (PA), Phosphatidylglycerols (PG), and Phosphatidylinositols (PI) with Heptadecanoate Moieties

Phosphatidic acids, phosphatidylglycerols, and phosphatidylinositols are anionic phospholipids that play crucial roles as signaling molecules and precursors for other lipids.

Phosphatidic Acids (PA) with Heptadecanoate Moieties

Phosphatidic acid is a simple glycerophospholipid that acts as a precursor for the synthesis of many other phospholipids and triacylglycerols. phospholipid-research-center.com It is also a signaling molecule involved in various cellular processes. The fatty acid composition of PA can vary, and the incorporation of heptadecanoic acid would produce a distinct molecular species. The metabolic fate and signaling properties of PA are influenced by its acyl chain composition. embopress.org

Phosphatidylglycerols (PG) with Heptadecanoate Moieties

Phosphatidylglycerol is a glycerophospholipid found in prokaryotic and eukaryotic membranes, and it is a key component of pulmonary surfactant. wikipedia.orgnih.gov The structure of PG consists of a glycerol backbone with two fatty acid chains and a glycerol head group. wikipedia.org While the specific functions of PG containing a heptadecanoate chain are not extensively studied, its presence could influence the biophysical properties of membranes and the function of surfactant.

Phosphatidylinositols (PI) with Heptadecanoate Moieties

Phosphatidylinositols and their phosphorylated derivatives (phosphoinositides) are critical signaling molecules involved in a vast array of cellular processes, including signal transduction and membrane trafficking. embopress.orgnih.gov The fatty acid composition of PI is predominantly stearoyl-arachidonoyl (18:0/20:4) in mammalian cells. nih.gov The introduction of a heptadecanoate (C17:0) acyl chain would create a novel PI species. The acyl chain composition of PI is important for its metabolic channeling and recycling, suggesting that a C17:0-containing PI could have distinct metabolic routing and signaling functions. embopress.orgnih.gov

Table 3: Investigated PA, PG, and PI Derivatives with Heptadecanoate

Derivative Acyl Chain Composition Area of Research Potential Significance
Phosphatidic Acid C17:0 Lipid Metabolism, Cell Signaling Precursor for unique lipid species, altered signaling properties. embopress.org
Phosphatidylglycerol C17:0 Membrane Biology, Surfactant Function Influence on membrane biophysics and surfactant performance. wikipedia.orgnih.gov
Phosphatidylinositol C17:0 Signal Transduction Altered metabolic recycling and signaling pathway modulation. embopress.orgnih.gov

Research on Unsaturated Heptadecanoic Acid Forms

Unsaturated derivatives of heptadecanoic acid, while less common than their saturated counterpart, are found in nature and possess distinct biological activities.

Characterization of Heptadecenoic (C17:1) and Heptadecadienoic (C17:2) Acids

Heptadecenoic Acid (C17:1)

Heptadecenoic acid is a monounsaturated odd-chain fatty acid. Various isomers exist depending on the position and configuration (cis or trans) of the double bond. For example, cis-9-heptadecenoic acid (ω-8) and cis-10-heptadecenoic acid have been identified. atamankimya.comwikipedia.orgatamanchemicals.com The presence and position of the double bond influence the physical properties of the fatty acid, such as its melting point and fluidity, which are lower than those of the saturated heptadecanoic acid.

Heptadecadienoic Acid (C17:2)

Heptadecadienoic acid is a polyunsaturated odd-chain fatty acid containing two double bonds. One identified isomer is cis-8,11-heptadecadienoic acid. atamankimya.com The presence of two double bonds further lowers the melting point and increases the fluidity of this fatty acid compared to both heptadecanoic and heptadecenoic acids.

Table 4: Characterization of Unsaturated Heptadecanoic Acid Forms

Unsaturated Form Chemical Formula Common Isomers Key Characteristics
Heptadecenoic Acid C17H32O2 cis-9 (ω-8), cis-10 Monounsaturated, lower melting point than C17:0. atamankimya.comwikipedia.orgatamanchemicals.com
Heptadecadienoic Acid C17H30O2 cis-8,11 Polyunsaturated, further reduced melting point. atamankimya.comnih.gov

Occurrence and Biological Significance of Unsaturated Derivatives in Various Organisms

Occurrence

Unsaturated derivatives of heptadecanoic acid are found in trace amounts in various natural sources. cis-9-Heptadecenoic acid (C17:1) is present in ruminant fats and some varieties of olive oil. atamankimya.comwikipedia.orgatamanchemicals.com Minor amounts of cis-10-heptadecenoic acid and cis-8,11-heptadecadienoic acid (C17:2) have been detected in the seed oil of the Portia tree (Thespesia populnea). atamankimya.comwikipedia.orgatamanchemicals.com Heptadecadienoic acid has also been reported in dandelion (Taraxacum officinale) and common buckwheat (Fagopyrum esculentum). nih.gov

Biological Significance

Unsaturated fatty acids are known to play various roles in biological systems, from being components of cell membranes to acting as signaling molecules. nih.govresearchgate.net The specific biological significance of unsaturated heptadecanoic acid derivatives is an area of ongoing research. Their incorporation into phospholipids can influence membrane fluidity and the function of membrane-bound proteins. As free fatty acids or as components of more complex lipids, they may participate in signaling pathways related to inflammation and other cellular processes. nih.govnih.gov The unique structures of these odd-chain unsaturated fatty acids make them valuable subjects for research into lipid metabolism and function.

Theoretical and Computational Studies Involving Sodium Heptadecanoate

Mechanistic Studies in Chemical Reactions

Kinetic and Thermodynamic Analyses of Transesterification Processes

A comprehensive search of scientific databases and academic journals did not yield any specific studies detailing the kinetic and thermodynamic parameters of transesterification reactions where sodium heptadecanoate is utilized as a catalyst or is a primary subject of the analysis. General studies on transesterification often employ more common catalysts such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide. The kinetic models, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for transesterification reactions reported in the literature are therefore not specific to processes involving this compound.

Due to the lack of available data, a data table detailing the kinetic and thermodynamic parameters for the transesterification of triglycerides using this compound cannot be provided.

Elucidation of Catalytic Mechanisms Involving Fatty Acid Salts in Organic Transformations

Similarly, there is a scarcity of research that elucidates the specific catalytic mechanism of this compound in organic transformations. While the catalytic activity of sodium salts of fatty acids, in general, is attributed to their basicity and surfactant properties which can facilitate the interaction between reactants in different phases, detailed computational models or experimental studies focusing on the heptadecanoate anion are not present in the accessible literature. The mechanism of base-catalyzed transesterification is well-established, involving the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. However, specific computational studies modeling the transition states, intermediate energies, and the precise role of the heptadecanoate chain length and its sodium cation in this process have not been reported.

Without specific research findings, a detailed discussion of the catalytic mechanism unique to this compound cannot be accurately presented.

Emerging Research Directions for Sodium Heptadecanoate

Advanced Applications in Certified Reference Materials and Metrology

In the field of metrology, the science of measurement, accuracy and comparability of results are paramount. Certified Reference Materials (CRMs) are fundamental to achieving this, providing a benchmark against which analytical laboratories can validate methods and ensure the quality of their measurements. Heptadecanoic acid, the precursor to sodium heptadecanoate, and its derivatives have carved out a critical niche in this area, particularly as internal standards for the quantification of fatty acids. caymanchem.comcaymanchem.com

Odd-chain fatty acids like heptadecanoic acid are ideal for use as internal standards in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses because they are typically present in low concentrations in many biological and industrial samples. nih.govnih.gov By introducing a precisely known quantity of heptadecanoic acid or its ester, methyl heptadecanoate, into a sample, analysts can accurately quantify other fatty acids present, even if there is sample loss during preparation. nih.govsigmaaldrich.com

The role of these compounds is recognized by standards bodies like the National Institute of Standards and Technology (NIST), which develops Standard Reference Materials (SRMs) for various matrices, including fatty acids in human serum and fish oils. nist.govnist.govnih.gov These SRMs are essential for clinical diagnostics, food science, and nutritional research, ensuring that measurements of fatty acids are reliable and comparable across different laboratories and studies. nih.gov Methyl heptadecanoate is available as a CRM, produced and certified under stringent ISO/IEC 17025 and ISO 17034 standards, underscoring its importance in maintaining high-quality analytical measurements. sigmaaldrich.com

The application of heptadecanoic acid and its derivatives as internal standards is widespread. For instance, it is used for the quantification of fatty acids in human plasma, in the analysis of animal fats, and for profiling fatty acids in algal biomass being investigated for biodiesel production. caymanchem.comsigmaaldrich.com Deuterated forms, such as Heptadecanoic acid-d3, are also employed as internal standards to enhance accuracy in mass spectrometry-based quantification. caymanchem.com

Table 1: Applications of Heptadecanoate Compounds in Metrology
CompoundApplicationAnalytical TechniqueMatrix ExamplesReference
Heptadecanoic AcidInternal StandardGC-MS, LC-MSHuman Plasma, Bacterial Cultures caymanchem.comcaymanchem.comnih.gov
Methyl HeptadecanoateInternal Standard, CRMGC, GC-MSAnimal Fat, Algal Biomass/Oils sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Heptadecanoic Acid-d3Internal StandardGC-MS, LC-MSBiological Samples caymanchem.com

Development of Sustainable Production Methods and Bio-refinery Concepts for Odd-Chain Fatty Acids

As the industrial and scientific applications of odd-chain fatty acids like heptadecanoic acid expand, there is a growing interest in developing sustainable and economically viable production methods. Traditional reliance on petrochemical synthesis or extraction from natural sources, where they are typically found in low abundance, presents limitations. Consequently, research is shifting towards biotechnological routes and integrated bio-refinery concepts.

Microbial fermentation is emerging as a promising platform for the production of odd-chain fatty acids. By engineering the metabolism of microorganisms such as Escherichia coli or various yeast species, researchers aim to channel carbon from renewable feedstocks (e.g., glucose from plant biomass) into the synthesis of specific fatty acids. This involves introducing and optimizing metabolic pathways capable of producing the necessary precursors, such as propionyl-CoA, which is essential for initiating the synthesis of odd-numbered carbon chains.

Exploration of Novel Roles in Interdisciplinary Scientific Fields and Industrial Applications

Beyond its established role in analytical chemistry, heptadecanoic acid is gaining attention for its potential in diverse scientific and industrial fields. One of the most significant emerging areas is its use as a biomarker. Studies have shown that the levels of heptadecanoic acid (C17:0) in human blood plasma can serve as an indicator of dairy fat intake. caymanchem.comnih.gov This has important implications for nutritional science and epidemiological studies seeking to understand the links between diet and health.

The connection between circulating odd-chain fatty acids and health outcomes is an active area of research. A number of studies on cardiometabolic diseases have indicated that higher plasma concentrations of heptadecanoic acid are associated with a lower risk of disease. nih.gov This has spurred investigations into the underlying biological mechanisms, including the potential for endogenous production of odd-chain fatty acids in the human body through processes like α-oxidation. nih.gov

In addition to its biomedical significance, the unique physical and chemical properties of this compound lend themselves to novel industrial applications. Its nature as a soap (a salt of a fatty acid) means it has surfactant properties that could be exploited in the formulation of specialized detergents, emulsifiers, or lubricants. Researchers are exploring its use in material science, for instance, as a coating or additive to modify the surface properties of materials. The precise chain length of C17 imparts specific melting points and solubility characteristics that can be advantageous in creating products with tailored thermal or phase-change properties for applications in advanced materials or energy storage.

Table 2: Chemical Compound Information
Compound NameSynonymsMolecular FormulaCAS Number
This compoundSodium margarate, Heptadecanoic acid, sodium saltC17H33NaO21002-82-0
Heptadecanoic acidMargaric acid, n-Heptadecoic AcidC17H34O2506-12-7
Methyl heptadecanoateHeptadecanoic acid methyl ester, Methyl margarateC18H36O21731-92-6
Pentadecanoic acidC15:0C15H30O21002-84-2
GlucoseDextroseC6H12O650-99-7
Propionyl-CoAPropionyl coenzyme AC24H40N7O17P3S317-66-8

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing sodium heptadecanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralizing heptadecanoic acid with sodium hydroxide under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate salt formation, and elemental analysis to confirm stoichiometry. Experimental details must be rigorously documented to ensure reproducibility, including solvent selection, temperature control, and purification steps (e.g., recrystallization) .

Q. How can researchers assess the purity of this compound for experimental use?

  • Methodological Answer : Purity can be evaluated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Melting point analysis and thin-layer chromatography (TLC) are complementary techniques. For quantitative purity, use certified reference standards (e.g., ZZS-S-1110-100) and validate methods against calibration curves .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Derivatization followed by GC-MS is widely used. For example, convert this compound to methyl heptadecanoate using BF₃-methanol, then quantify via GC with flame ionization detection (FID). Internal standards like methyl tridecanoate improve accuracy by correcting for extraction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s physicochemical properties?

  • Methodological Answer : Discrepancies (e.g., solubility or thermal stability) may arise from differences in sample preparation or measurement protocols. Use standardized methods (e.g., IUPAC guidelines) and validate results across multiple techniques (e.g., dynamic light scattering for solubility, thermogravimetric analysis for stability). Statistical tools like one-way ANOVA can identify significant variations .

Q. What experimental designs are optimal for studying this compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies by exposing samples to controlled stressors (temperature, humidity, light). Monitor degradation via HPLC-MS and kinetic modeling (e.g., Arrhenius equation). Include control batches and replicate experiments to account for variability .

Q. How can this compound’s interactions with lipid bilayers or proteins be systematically investigated?

  • Methodological Answer : Use biophysical techniques such as surface plasmon resonance (SPR) to study binding kinetics, or isothermal titration calorimetry (ITC) to measure thermodynamic parameters. For membrane interactions, employ Langmuir-Blodgett troughs to simulate lipid monolayers and assess penetration efficiency .

Q. What strategies mitigate batch-to-batch variability in this compound used for long-term studies?

  • Methodological Answer : Implement strict quality control (QC) protocols, including batch-specific certificates of analysis (CoA) with HPLC purity data and residual solvent profiles. For sensitive assays (e.g., cell-based studies), request additional QC metrics like water content (<1%) and endotoxin levels .

Methodological Considerations from Literature

  • Data Reproducibility : Document experimental parameters exhaustively (e.g., solvent purity, instrument calibration) and deposit raw data in supplementary materials for peer review .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections (e.g., Bonferroni) for multiple comparisons in hypothesis testing .
  • Ethical Reporting : Disclose conflicts of interest and funding sources, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.